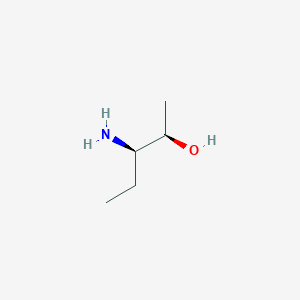
(2R,3R)-3-aminopentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-aminopentan-2-ol is a chiral amino alcohol with two stereocenters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-aminopentan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts or reagents to ensure the desired stereochemistry. For example, the reduction of 3-aminopentan-2-one using a chiral borane reagent can yield this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For instance, engineered strains of microorganisms such as Escherichia coli or Bacillus subtilis can be used to produce this compound through fermentation .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the compound to produce different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-aminopentan-2-one, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R)-3-aminopentan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the production of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of amino acid derivatives and other bioactive compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can serve as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties .
Industry
Industrially, this compound is used in the production of fine chemicals and specialty materials. Its chiral nature makes it suitable for applications in the production of optically active compounds .
Wirkmechanismus
The mechanism of action of (2R,3R)-3-aminopentan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-aminopentan-2-ol: This is the enantiomer of (2R,3R)-3-aminopentan-2-ol and has similar chemical properties but different biological activities.
(2R,3S)-3-aminopentan-2-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.
(2S,3R)-3-aminopentan-2-ol: Another diastereomer with distinct stereochemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique reactivity and biological activity
Eigenschaften
Molekularformel |
C5H13NO |
|---|---|
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
(2R,3R)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
BKFGLDUWYUYHRF-RFZPGFLSSA-N |
Isomerische SMILES |
CC[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)
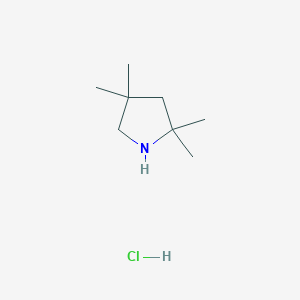
![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)
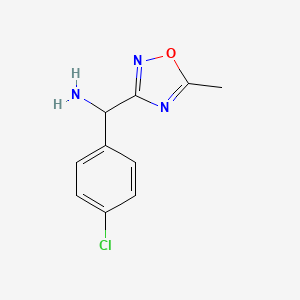

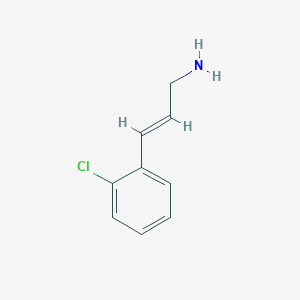
![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)

![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
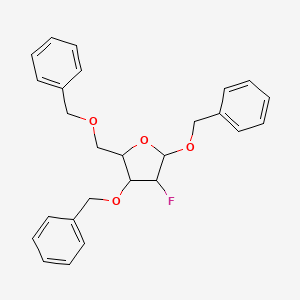
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
